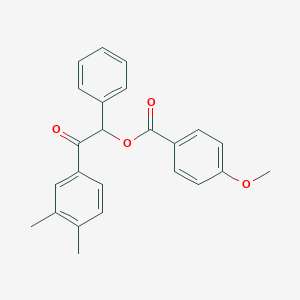![molecular formula C27H19N3O3 B338861 N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide](/img/structure/B338861.png)
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with halogenated aromatic compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as an anticancer agent, targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as fluorescent sensors and polymers.
Mécanisme D'action
The mechanism of action of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in high-energy materials.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its bioactive properties.
Uniqueness
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Propriétés
Formule moléculaire |
C27H19N3O3 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C27H19N3O3/c31-26(20-7-3-1-4-8-20)28-22-13-17-24(18-14-22)32-23-15-11-19(12-16-23)25-29-27(33-30-25)21-9-5-2-6-10-21/h1-18H,(H,28,31) |
Clé InChI |
ZIRLGCLCEAEBTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B338780.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-hydroxy-2-naphthoate](/img/structure/B338782.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-(propionylamino)benzoate](/img/structure/B338783.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-3-methylbenzoate](/img/structure/B338789.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-bromobenzoate](/img/structure/B338790.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-methylbenzoate](/img/structure/B338791.png)





![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B338807.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B338809.png)
